2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidinedione core with a bromine atom at the 5-position and a hydroxymethyl-substituted oxathiolane ring. Its stereochemistry is defined as (2R-trans)-, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and a β-keto ester under acidic or basic conditions.
Bromination: The bromine atom is introduced at the 5-position of the pyrimidinedione ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Oxathiolane Ring Formation: The oxathiolane ring is formed by reacting a suitable thiol with an epoxide or a halohydrin under basic conditions. The hydroxymethyl group is introduced through a subsequent hydroxylation step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products
Oxidation: Carboxylic acids
Reduction: De-brominated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The oxathiolane ring and the bromine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- **2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- lies in its specific bromine substitution, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs
Properties
CAS No. |
145986-16-9 |
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Molecular Formula |
C8H9BrN2O4S |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
5-bromo-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1 |
InChI Key |
GMHAMEKOPZZEBD-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)Br |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br |
Origin of Product |
United States |
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